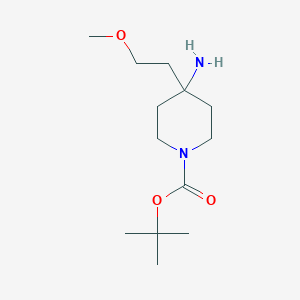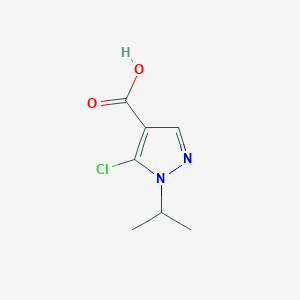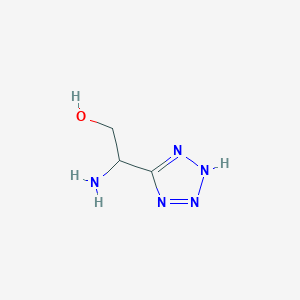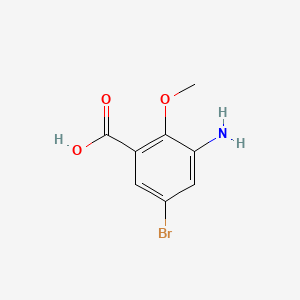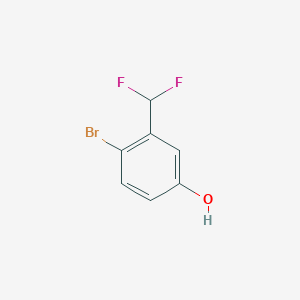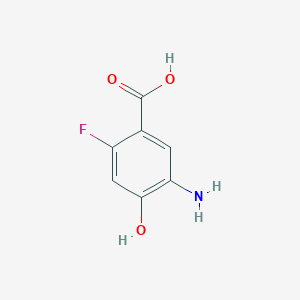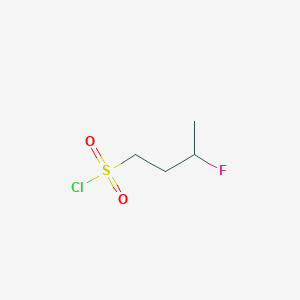![molecular formula C11H11N3 B1380492 [2,4'-Bipyridine]-4-methanamine CAS No. 1822827-83-7](/img/structure/B1380492.png)
[2,4'-Bipyridine]-4-methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bipyridines are a family of organic compounds with the formula (C5H4N)2, consisting of two pyridyl rings . They are colorless solids, soluble in organic solvents and slightly soluble in water .
Synthesis Analysis
Bipyridines can be synthesized through various methods. For instance, heating pyridine to a temperature between 700°C and 800°C in a sealed tube gives bipyridine as the major condensation product .Molecular Structure Analysis
Bipyridines are planar molecules with nitrogen atoms in trans position . They can form complexes with many transition metals .Chemical Reactions Analysis
Bipyridines are known to form complexes with many transition metals . They are used as ligands in coordination chemistry .Physical and Chemical Properties Analysis
Bipyridines are colorless solids, soluble in organic solvents and slightly soluble in water . They have unique optical properties, which are of interest for analysis .Applications De Recherche Scientifique
Photolabile Caging Groups for Amines
[2,4'-Bipyridine]-4-methanamine derivatives have been explored in the synthesis and characterization of ruthenium bis(bipyridine) complexes. These complexes act as photolabile protecting groups, suitable for use as biological caged compounds. Upon irradiation with visible light, they can deliver specific ligands, making them potential tools for controlled release in biological systems (Zayat, Salierno, & Etchenique, 2006).
Luminescent Probes for Hypochlorous Acid
The compound's derivatives have also been incorporated into ruthenium(II) complex-based luminescent probes for detecting hypochlorous acid in living cells. These probes exhibit a significant luminescence enhancement upon reaction, making them valuable for biological imaging and monitoring reactive species within cellular environments (Zhang et al., 2013).
Synthesis of Bichromophoric Ruthenium(II) Complexes
This compound has been used in the development of bichromophoric ruthenium(II) complexes. These complexes exhibit unique photophysical properties due to the covalent linkage of ruthenium tris(bipyridine) to aromatic species, offering insights into the dynamics of energy transfer processes, which are crucial for understanding and designing advanced photofunctional materials (Carvalho, Moreira, & Gehlen, 2003).
Electroluminescent Materials
The structural modification of this compound derivatives has led to the creation of electroluminescent materials, particularly when integrated into iridium(III) complexes. These materials exhibit multicolor phosphorescence, making them suitable for applications in electro-optical devices and sensors, including cellular imaging and intracellular nitric oxide sensing (Law et al., 2014).
Chiral Molecular Squares
Chiral molecular squares utilizing enantiopure atropisomeric bipyridine ligands derived from this compound have shown promise in enantioselective sensing. These structures, incorporating fac-Re(CO)3Cl metallocorners, demonstrate the ability to selectively interact with chiral molecules, opening pathways for the development of novel chiral sensors and functional materials (Lee & Lin, 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2-pyridin-4-ylpyridin-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-8-9-1-6-14-11(7-9)10-2-4-13-5-3-10/h1-7H,8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVUSCTZMGIPKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CC(=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380409.png)
![6-Azaspiro[2.5]octane-1-carbonitrile](/img/structure/B1380410.png)

